molecular formula C13H10BrClO B6383408 3-Bromo-5-(3-chloro-5-methylphenyl)phenol, 95% CAS No. 1261951-82-9

3-Bromo-5-(3-chloro-5-methylphenyl)phenol, 95%

Cat. No. B6383408
CAS RN: 1261951-82-9
M. Wt: 297.57 g/mol
InChI Key: HOHYGSSMWYAQNV-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chloro-5-methylphenyl)phenol, 95% (also known as 3-Bromo-5-CP) is a synthetic compound used in a variety of research applications. This compound is a white solid with a melting point of 140°C and a boiling point of 250°C. It is a water-soluble compound that has a molecular weight of 315.53 g/mol and a molecular formula of C10H8BrClO. It is an organobromine compound with a wide range of uses in research laboratories.

Mechanism of Action

The mechanism of action of 3-Bromo-5-CP is relatively simple. It is an electrophilic aromatic substitution reaction, wherein the bromine atom is substituted for the chloro group on the aromatic ring. This reaction occurs due to the electron-withdrawing effect of the bromine atom, which causes the aromatic ring to become more electron-rich and more reactive.
Biochemical and Physiological Effects
3-Bromo-5-CP has not been studied in detail for its biochemical and physiological effects. However, it is known that it has a low toxicity and is not expected to cause adverse health effects. It is thought to be metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

3-Bromo-5-CP has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a water-soluble compound, which makes it easy to work with. However, it is a relatively unstable compound and must be stored in an inert atmosphere. Additionally, it is a relatively reactive compound and must be handled with care.

Future Directions

There are a number of potential future directions for research involving 3-Bromo-5-CP. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Another potential direction is to explore the potential use of 3-Bromo-5-CP in the synthesis of polymers, which could have a variety of potential applications. Finally, further research could be done to explore the potential use of 3-Bromo-5-CP in the synthesis of catalysts and other reagents.

Synthesis Methods

3-Bromo-5-CP can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-3-methylphenol with bromine in the presence of a base, such as potassium hydroxide. This reaction produces 3-bromo-5-chloro-3-methylphenol. The second step involves the reduction of the chloro group to the phenol group using a reducing agent, such as sodium borohydride. This reaction produces the desired 3-bromo-5-CP.

Scientific Research Applications

3-Bromo-5-CP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as aryl boronic acids, which are used as catalysts in organic synthesis. It is also used in the synthesis of isoxazoles, which are used in the synthesis of pharmaceuticals. Additionally, 3-Bromo-5-CP is used in the synthesis of aryl halides, which are used in the synthesis of dyes and pharmaceuticals.

properties

IUPAC Name

3-bromo-5-(3-chloro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c1-8-2-9(5-12(15)3-8)10-4-11(14)7-13(16)6-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYGSSMWYAQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686418
Record name 5-Bromo-3'-chloro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-chloro-5-methylphenyl)phenol

CAS RN

1261951-82-9
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-3′-chloro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261951-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3'-chloro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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